2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid
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Overview
Description
2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H9ClN2O5 and its molecular weight is 320.69. The purity is usually 95%.
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Scientific Research Applications
Solid-State Chemistry and Crystal Engineering
2-Chloro-4-nitrobenzoic acid, closely related to the query compound, has been explored in the context of crystal engineering and solid-state chemistry. A study by Oruganti et al. (2017) focused on the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. These molecular salts were structurally characterized using spectroscopic, thermal, and X-ray diffraction techniques, emphasizing the importance of halogen bonds in crystal structures. This research demonstrates the compound's utility in designing materials with specific structural properties, highlighting the role of weak interactions like halogen bonds in stabilizing these structures (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).
Spectroscopy and Computational Chemistry
Another study focused on the crystallographic study of benzoic acid derivatives, including compounds similar to "2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid". This research involved X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation to understand the intermolecular interactions in these compounds. The study by Pramanik et al. (2019) highlights how hydrogen and halogen bonds contribute to the assembly of molecules into supramolecular frameworks, providing insights into designing materials with desired properties (Pramanik, Dey, & Mukherjee, 2019).
Antiparasitic Research
Delmas et al. (2002) investigated the in vitro antiparasitic properties of various compounds, including a derivative similar to "this compound", against Leishmania infantum and Trichomonas vaginalis. This study underscores the potential of such compounds in developing new treatments for parasitic infections, with specific structural modifications influencing antiproliferative activity against these parasites (Delmas, Di Giorgio, Robin, Azas, Gasquet, Detang, Costa, Timon-David, & Galy, 2002).
Polymer Science
Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its derivatives, including those structurally related to "this compound". This research contributes to the field of conductive polymers, where benzoic acid derivatives are used to modify the electrical properties of polyaniline. The study provides valuable information on how different dopants influence the conductivity and thermal stability of polyaniline, important for developing advanced materials for electronic applications (Amarnath & Palaniappan, 2005).
Mechanism of Action
Mode of Action
It is known that nitro compounds can undergo various reactions, including free radical reactions . In such reactions, a radical can remove a hydrogen atom, leading to the formation of new compounds .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZWGXOIUIYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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